Methyl 2-[methoxy(methoxycarbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[methoxy(methoxycarbonyl)amino]acetate is an organic compound with the molecular formula C5H9NO4. It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methoxy(methoxycarbonyl)amino]acetate typically involves the reaction of glycine methyl ester with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methoxy(methoxycarbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Methyl 2-[methoxy(methoxycarbonyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[methoxy(methoxycarbonyl)amino]acetate involves its interaction with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity and function. The compound can also undergo hydrolysis to release glycine and methanol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(methoxycarbonyl)amino]benzoate: Similar in structure but with a benzoate group instead of an acetate group.
Methyl 2-[(methoxycarbonyl)amino]propanoate: Similar but with a propanoate group.
Uniqueness
Methyl 2-[methoxy(methoxycarbonyl)amino]acetate is unique due to its specific substitution pattern and the presence of both methoxy and methoxycarbonyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C6H11NO5 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 2-[methoxy(methoxycarbonyl)amino]acetate |
InChI |
InChI=1S/C6H11NO5/c1-10-5(8)4-7(12-3)6(9)11-2/h4H2,1-3H3 |
InChI Key |
JZXMPMDMBVUJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.